molecular formula C17H23N3O3 B253657 N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}pentanamide

N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}pentanamide

Cat. No.: B253657
M. Wt: 317.4 g/mol
InChI Key: UMZVNGIBBITKAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}pentanamide is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}pentanamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions. Common reagents for this step include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Attachment of the Isobutoxyphenyl Group: : The isobutoxyphenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting a suitable phenol derivative with an alkyl halide, such as isobutyl bromide, in the presence of a base like potassium carbonate (K₂CO₃).

  • Formation of the Pentanamide Group: : The final step involves the formation of the pentanamide group through an amidation reaction. This can be achieved by reacting the oxadiazole intermediate with pentanoyl chloride in the presence of a base like triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}pentanamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which may reduce the oxadiazole ring or other functional groups.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Bases: Potassium carbonate (K₂CO₃), triethylamine (TEA)

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), ethanol

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing oxadiazole rings, which are known for their stability and electronic properties.

  • Biology: : In biological research, the compound may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.

  • Medicine: : The compound could be explored for its therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.

  • Industry: : In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}pentanamide exerts its effects would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The oxadiazole ring and isobutoxyphenyl group could play crucial roles in binding to these targets and influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide
  • N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide
  • N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide

Uniqueness

N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}pentanamide is unique due to the presence of the isobutoxy group, which may confer distinct steric and electronic properties compared to its methoxy, ethoxy, or propoxy analogs. These differences can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various research and industrial applications.

Properties

Molecular Formula

C17H23N3O3

Molecular Weight

317.4 g/mol

IUPAC Name

N-[4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl]pentanamide

InChI

InChI=1S/C17H23N3O3/c1-4-5-6-15(21)18-17-16(19-23-20-17)13-7-9-14(10-8-13)22-11-12(2)3/h7-10,12H,4-6,11H2,1-3H3,(H,18,20,21)

InChI Key

UMZVNGIBBITKAW-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=NON=C1C2=CC=C(C=C2)OCC(C)C

Canonical SMILES

CCCCC(=O)NC1=NON=C1C2=CC=C(C=C2)OCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.